molecular formula C29H48N12O8 B1632564 Opiorphin CAS No. 864084-88-8

Opiorphin

Cat. No. B1632564
CAS RN: 864084-88-8
M. Wt: 692.8 g/mol
InChI Key: TWWFCOBVAKAKIT-SXYSDOLCSA-N
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Description

Opiorphin is an endogenous chemical compound first isolated from human saliva . It has a painkilling effect greater than that of morphine . It works by stopping the normal breakup of enkephalins, natural pain-killing opioids in the spinal cord . It is a relatively simple molecule consisting of a five-amino acid polypeptide, Gln-Arg-Phe-Ser-Arg (QRFSR) .


Molecular Structure Analysis

This compound is a pentapeptide with the sequence Gln-Arg-Phe-Ser-Arg . Its IUPAC name is (2 S ,5 S ,8 S ,11 S ,14 S )-14,17-diamino-8-benzyl-2,11-bis (3-guanidinopropyl)-5- (hydroxymethyl)-4,7,10,13,17-pentaoxo-3,6,9,12-tetraazaheptadecan-1-oic acid .


Chemical Reactions Analysis

This compound acts as an inhibitor of zinc metalloectopeptidases (MZPs), a class of proteases including neutral endopeptidase and aminopeptidase-N . These membrane-anchored enzymes degrade enkephalins, and this compound’s action extends the duration of enkephalin effect .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C29H48N12O8 and a molecular weight of 692.77 g/mol . It is a solid substance at room temperature .

Scientific Research Applications

Cardiovascular Modulation

Opiorphin plays a role in cardiovascular modulation. A study by Fang et al. (2014) demonstrated that this compound, through intravenous injection, increases mean arterial pressure in rats. This effect is dose-related and time-dependent, and it is highly associated with the elevation of angiotensin II levels in serum. The study suggests this compound's potential role in blood pressure modulation through the angiotensin II dependent pathway, which could be significant for developing clinical therapeutics for emergency treatment (Fang et al., 2014).

Analgesic and Antidepressant Properties

This compound exhibits strong analgesic properties and can serve as a potential biomarker for chronic pain. Salarić et al. (2017) found higher quantities of salivary this compound in patients with Burning Mouth Syndrome (BMS), indicating its role in chronic pain modulation. This finding suggests that this compound may be a measurable biomarker for chronic pain, aiding in objectifying an otherwise exclusively subjective experience (Salarić et al., 2017).

Pain Management

This compound has shown significant antinociceptive effects in postoperative pain models. Sitbon et al. (2016) found that this compound and its stable analog STR-324 produce significant antinociceptive effects in a postoperative pain model, mediated via opioid-dependent antinociceptive pathways. This suggests that this compound analogs could represent a new class of potent and safe analgesics (Sitbon et al., 2016).

Potential as a Biomarker

This compound's secretion patterns in healthy individuals suggest its role as a biomarker. Dufour et al. (2013) established that this compound circulates as an endocrine messenger in the human bloodstream and is distributed in various bodily fluids like semen and milk. The study suggests that this compound could have organ-specific and gender-specific functions in human physiological systems (Dufour et al., 2013).

Interaction with Copper Ions

This compound's binding abilities with Cu(II) ions have been studied, revealing insights into its chemical properties. Kotynia et al. (2010) describe the synthesis and binding abilities of this compound toward Cu(II) ions, providing a better understanding of its chemical characteristics (Kotynia et al., 2010).

Transfer through the Blood-Brain Barrier

Bocsik et al. (2015) investigated the transfer of this compound through a blood-brain barrier model, finding that it crosses cultured brain endothelial cells significantly. This aligns with previous in vivodata showing potentiation of enkephalin-mediated antinociception, suggesting this compound's potential as a centrally acting drug for pain management (Bocsik et al., 2015).

Applications in Dental Pain

This compound levels have been studied in relation to dental pain. Ozdogan et al. (2019) observed that saliva this compound levels increase in inflammation-related dental pain and are strongly correlated with the reported level of pain. This suggests its potential as a biomarker for dental diseases and pain management (Ozdogan et al., 2019).

Role in Ocular Pain

A study by Ozdogan et al. (2020) on tear this compound levels in ocular pain caused by corneal foreign bodies found that this compound levels were significantly higher in patients compared to controls, indicating its role in the pain relief mechanism of ocular pain (Ozdogan et al., 2020).

Mechanism of Action

Target of Action

Opiorphin is a pentapeptide that primarily targets two enkephalin-catabolizing ectoenzymes: human neutral ecto-endopeptidase (hNEP) and human ecto-aminopeptidase (hAP-N) . These enzymes are involved in the degradation of enkephalins, which are natural pain-killing opioids in the spinal cord .

Mode of Action

This compound inhibits the activity of hNEP and hAP-N, thereby preventing the normal breakdown of enkephalins . This inhibition extends the duration of enkephalin effect where these natural pain killers are released physiologically in response to specific potentially painful stimuli .

Biochemical Pathways

By inhibiting hNEP and hAP-N, this compound increases the concentration of enkephalins, which are endogenous opioid peptides . This leads to the activation of endogenous opioid-dependent pathways, which are involved in pain perception and analgesic mechanisms .

Pharmacokinetics

It’s known that this compound is a relatively simple molecule consisting of a five-amino acid polypeptide . Therapeutic application of this compound in humans would require modifying the molecule to avoid its rapid degradation in the intestine and its poor penetration of the blood-brain barrier .

Result of Action

The primary result of this compound’s action is its potent analgesic effect. It has been shown to have a painkilling effect greater than that of morphine . It achieves this by enhancing the effect of enkephalins, leading to increased pain relief . Furthermore, this compound may exert anti-depressive and antipanic action .

Action Environment

It’s known that the levels of this compound in saliva are elevated in chronic, persisted, and acute pain conditions, presumably reflecting a physiological homeostatic adaptive response to different conditions such as stress or pain . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by these environmental factors.

Safety and Hazards

Opiorphin should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Based on the available evidence, a statistically higher level of opiorphin is found in orofacial conditions . Salivary this compound levels are elevated in chronic, persisted, and acute pain conditions, presumably reflecting a physiological homeostatic adaptive response to different conditions such as stress or pain . Salivary this compound might therefore be used as a valuable biomarker in several oral disorders .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWFCOBVAKAKIT-SXYSDOLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027119
Record name Opiorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864084-88-8
Record name Opiorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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